molecular formula C16H19NO B1315253 Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]- CAS No. 112757-08-1

Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-

Cat. No. B1315253
M. Wt: 241.33 g/mol
InChI Key: NRRDBRZMTQOKQJ-UHFFFAOYSA-N
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Description

“Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-” is a chemical compound with a complex structure . It has been studied for its effects on the permeability of primary mouse cerebral endothelial cell monolayers .


Molecular Structure Analysis

The molecular structure of this compound is complex. The ChemSpider database provides a simple structure and advanced history of a similar compound, N-Methyl-2-(2-methylphenyl)ethanamine . The linear formula for a related compound, N-Methyl-2-(2-methylphenoxy)ethanamine hydrochloride, is given as C10H16ClNO .

Scientific Research Applications

Structural Analysis and Chemical Properties

The crystal structure of a compound closely related to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-," specifically N,N-diethyl-2-[(4-phenylmethyl)phenoxy]-ethanamine hydrochloride, has been detailed, revealing that the planes through the two phenyl rings are roughly perpendicular and that protonation occurs at the N atom. This molecule adopts an eclipsed rather than extended conformation (Hempel et al., 2000).

Therapeutic Research Applications

Research has explored the therapeutic potential of compounds similar to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-," including studies on its antiestrogenic properties and the modulation of drug efficacy in cancer treatment. For instance, the antineoplastic effect of cytotoxic drugs was potentiated by a compound known as N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene), showing significant improvement in overall survival in a phase III trial for metastatic breast cancer (Deng et al., 2009).

Drug Metabolism and Toxicity

Investigations into the metabolism of psychoactive substances related to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-" have identified the major cytochrome P450 enzymes involved in their metabolic pathways. These studies provide insight into potential drug-drug interactions and the importance of certain enzymes in the metabolic process (Nielsen et al., 2017).

Identification of Metabolites and Toxicological Analysis

Research has also focused on identifying metabolite biomarkers of designer hallucinogens similar to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-" in clinical toxicology. These studies contribute to the understanding of the absorption, metabolism, and elimination of these substances, which is critical for developing screening methods for intoxication and overdose cases (Poklis et al., 2015).

properties

IUPAC Name

2-(2-benzylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRDBRZMTQOKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505989
Record name 2-(2-Benzylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-

CAS RN

112757-08-1
Record name 2-(2-Benzylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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